1-Butyl-2-chloromethylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-chloromethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉Cl₂N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 1-butyl-2-chloromethylpyrrolidine hydrochloride typically involves the reaction of 1-butylpyrrolidine with chloromethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Butyl-2-chloromethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-chloromethylpyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-butyl-2-chloromethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-chloromethylpyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:
1-Butylpyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-Chloromethylpyrrolidine: Similar structure but without the butyl group, leading to variations in physical and chemical properties.
Pyrrolidine-2-one: Contains a carbonyl group, which significantly alters its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
102312-58-3 |
---|---|
Molekularformel |
C9H19Cl2N |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
1-butyl-2-(chloromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-2-3-6-11-7-4-5-9(11)8-10;/h9H,2-8H2,1H3;1H |
InChI-Schlüssel |
BPXYEMWSDRSNCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC1CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.